Cas no 4311-01-7 (Ethyl 3-amino-2-(4-chlorophenyl)propanoate)

Ethyl 3-amino-2-(4-chlorophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl3-amino-2-(4-chlorophenyl)propanoate
- EN300-4402929
- 4311-01-7
- CHEMBL3319290
- Ethyl 3-amino-2-(4-chlorophenyl)propanoate
-
- Inchi: 1S/C11H14ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
- InChI Key: JSFNBUWUSXADJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(=O)OCC)CN
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.3Ų
Ethyl 3-amino-2-(4-chlorophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4402929-0.05g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 0.05g |
$1212.0 | 2023-05-31 | ||
Enamine | EN300-4402929-2.5g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 2.5g |
$2828.0 | 2023-05-31 | ||
Enamine | EN300-4402929-10.0g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-4402929-0.25g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 0.25g |
$1328.0 | 2023-05-31 | ||
Enamine | EN300-4402929-5.0g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-4402929-0.5g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 0.5g |
$1385.0 | 2023-05-31 | ||
Enamine | EN300-4402929-0.1g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 0.1g |
$1269.0 | 2023-05-31 | ||
Enamine | EN300-4402929-1.0g |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
4311-01-7 | 1g |
$1442.0 | 2023-05-31 |
Ethyl 3-amino-2-(4-chlorophenyl)propanoate Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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5. Caper tea
Additional information on Ethyl 3-amino-2-(4-chlorophenyl)propanoate
Ethyl 3-amino-2-(4-chlorophenyl)propanoate (CAS No. 4311-01-7): A Comprehensive Overview
Ethyl 3-amino-2-(4-chlorophenyl)propanoate, identified by its CAS number 4311-01-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both amino and ester functional groups, coupled with a chlorophenyl substituent, makes it a versatile intermediate for the synthesis of more complex molecules.
The chemical structure of Ethyl 3-amino-2-(4-chlorophenyl)propanoate can be described as an ester derivative of an amino acid-like backbone. The molecular formula is C10H14ClNO2, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The ester group (-COOEt) at the terminal position and the amino group (-NH2) at the third carbon atom are key functional sites that contribute to its reactivity and utility in synthetic pathways.
In recent years, Ethyl 3-amino-2-(4-chlorophenyl)propanoate has been explored as a building block in the development of novel therapeutic agents. Its structural features make it particularly interesting for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, the chlorophenyl ring has been shown to enhance binding affinity to certain enzymes and receptors, while the amino group provides opportunities for further derivatization through amide bond formation.
One of the most compelling aspects of Ethyl 3-amino-2-(4-chlorophenyl)propanoate is its role in the synthesis of kinase inhibitors. Kinases are a class of enzymes critical to many cellular processes, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized this compound as a precursor in designing molecules that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. The chlorophenyl moiety, in particular, has been identified as a key pharmacophore in several kinase inhibitors, contributing to their efficacy and selectivity.
Moreover, Ethyl 3-amino-2-(4-chlorophenyl)propanoate has found applications in the development of antimicrobial agents. The structural complexity of this compound allows for interactions with bacterial enzymes and cell wall components, leading to mechanisms that disrupt microbial viability. Recent studies have highlighted its potential as a scaffold for novel antibiotics, addressing the growing challenge of antibiotic resistance. The versatility of this compound in medicinal chemistry underscores its importance as a synthetic intermediate.
The synthesis of Ethyl 3-amino-2-(4-chlorophenyl)propanoate typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination followed by nucleophilic substitution to introduce the amino group, followed by esterification to yield the final product. Advances in catalytic methods have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on an industrial scale.
In terms of biological activity, Ethyl 3-amino-2-(4-chlorophenyl)propanoate has demonstrated promising results in preclinical studies. Its derivatives have shown inhibitory effects on various targets, including enzymes involved in inflammation and pain signaling. These findings have prompted further investigation into its potential as a lead compound for drug development. The ability to modify its structure while retaining biological activity has opened up numerous possibilities for designing next-generation therapeutics.
The role of computational chemistry in optimizing Ethyl 3-amino-2-(4-chlorophenyl)propanoate derivatives cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead compounds before they enter clinical trials. This approach has significantly reduced the time and cost associated with drug discovery by allowing researchers to screen large libraries of compounds virtually. The integration of computational methods with traditional synthetic approaches has accelerated progress in developing novel drugs based on this scaffold.
Future directions in the study of Ethyl 3-amino-2-(4-chlorophenyl)propanoate include exploring its use in combination therapies and investigating its potential as a prodrug. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects, often improving treatment outcomes. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body; they can enhance bioavailability and reduce side effects. By leveraging these strategies, researchers aim to expand the therapeutic applications of this compound.
In conclusion, Ethyl 3-amino-2-(4-chlorophenyl)propanoate (CAS No. 4311-01-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in medicine.
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